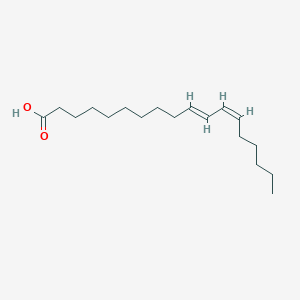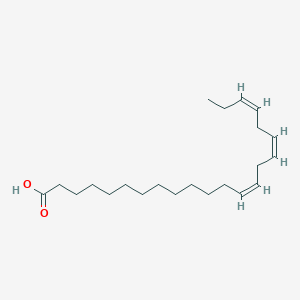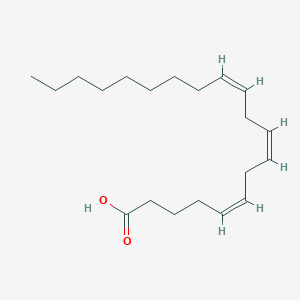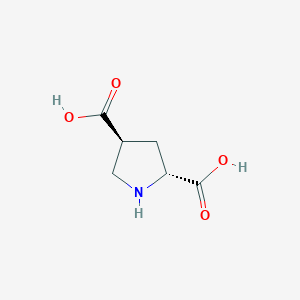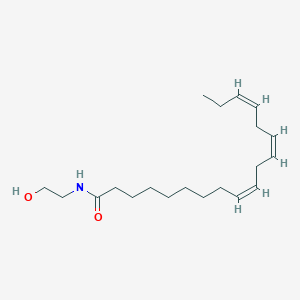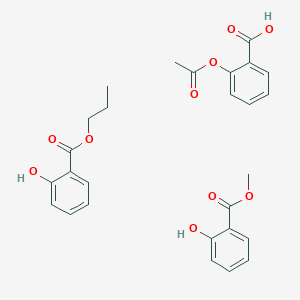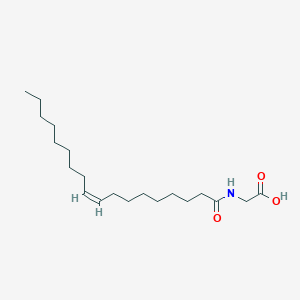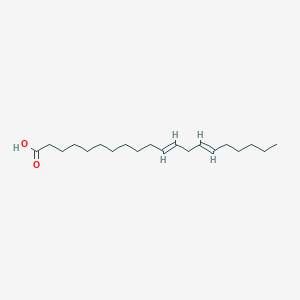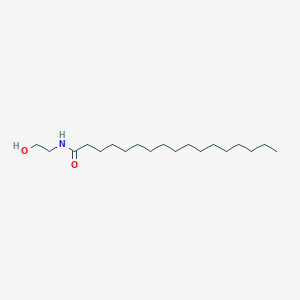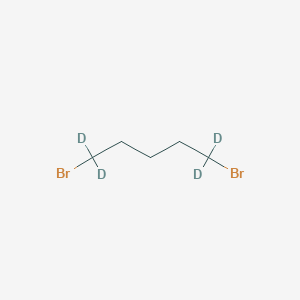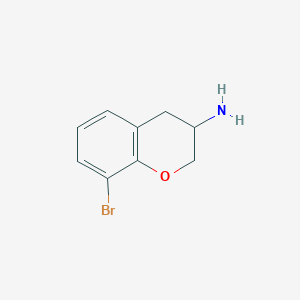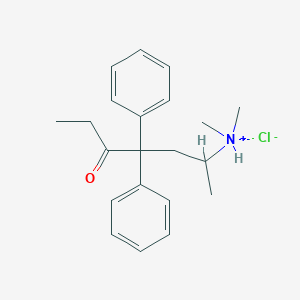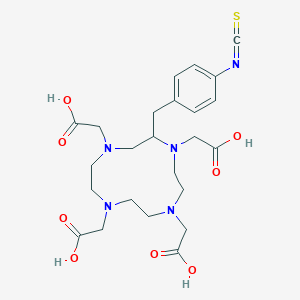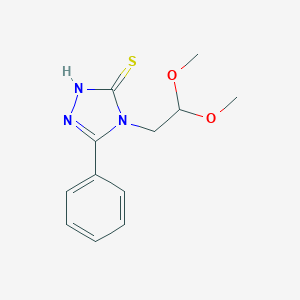
Ethyl (2,4-dimethyloxazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,4-dimethyloxazol-5-yl)carbamate, commonly known as ethoxycarbonyloxime or simply EOC, is a chemical compound that has been widely used in scientific research for its unique properties. EOC is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in various physiological and pathological processes. In
Wirkmechanismus
EOC acts as a reversible inhibitor of acetylcholinesterase, binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased cholinergic activity. The exact mechanism of action of EOC is still being studied, but it is believed to involve the formation of a covalent bond between EOC and the enzyme's active site.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of EOC are primarily related to its inhibition of acetylcholinesterase. This can lead to increased cholinergic activity, which can have a variety of effects on the body. For example, increased cholinergic activity in the brain can lead to improved cognitive function, while increased cholinergic activity in the cardiovascular system can lead to decreased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using EOC in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological and pathological processes in a controlled environment. However, there are also limitations to using EOC. For example, its potency can make it difficult to control the degree of inhibition, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving EOC. One area of interest is the development of new drugs that target acetylcholinesterase, based on the structure of EOC. Another area of interest is the study of the effects of EOC on other neurotransmitters and enzymes, to better understand its mechanism of action. Additionally, EOC could be used in combination with other drugs to study their interactions and potential synergistic effects.
Synthesemethoden
EOC can be synthesized by reacting ethyl chloroformate with 2,4-dimethyloxazole-5-amine in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield EOC in high purity. This synthesis method has been well-established and has been used to produce EOC for research purposes for many years.
Wissenschaftliche Forschungsanwendungen
EOC has been extensively used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. EOC has also been used to study the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal system.
Eigenschaften
CAS-Nummer |
132334-50-0 |
|---|---|
Produktname |
Ethyl (2,4-dimethyloxazol-5-yl)carbamate |
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
YNSAFEHXWGDMBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
Kanonische SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
Synonyme |
Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



